1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

PROTAC linkerology Chemical biology probe design Click chemistry building blocks

Researchers designing PROTACs often struggle to source pre-functionalized linkers with a rigid, well-defined exit vector and a free conjugation handle. This compound directly resolves that bottleneck: - Free primary amine enables immediate coupling to E3 ligase ligands (e.g., VHL, cereblon). - Conformationally restricted azetidine-triazole core ensures consistent linker geometry and physicochemical properties. - Supplied at ≥95% purity, reducing the need for additional purification before key coupling steps. Global B2B shipping with reliable stock ensures your synthesis timeline stays on track.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
CAS No. 2092529-80-9
Cat. No. B1482976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
CAS2092529-80-9
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCCC(=O)N1CC(C1)N2C=C(N=N2)CN
InChIInChI=1S/C9H15N5O/c1-2-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3
InChIKeyCYDNQOLQMONYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement of Aminomethyl Triazole-Azetidine


The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one (CAS 2092529-80-9, molecular formula C9H15N5O, molecular weight 209.25 g/mol) is a specialized heterocyclic small molecule featuring a 1,2,3-triazole core linked to an azetidine ring and a propan-1-one moiety [1]. It is cataloged by multiple research-chemical suppliers, typically at a purity of 95%, indicating its role as a building block or intermediate rather than a final biologically active entity . As of the current evidence cutoff, no primary research papers, patents, or authoritative database entries with quantitative bioactivity, ADME, or selectivity data were identified for this exact compound, meaning its procurement interest is likely scaffold-driven rather than performance-based.

Free primary amine handle for direct amide conjugation
Conformationally restricted azetidine-triazole scaffold
Scaffold for PROTAC linkerology and click chemistry building blocks

Why Substitution of Aminomethyl Triazole-Azetidine Fails


In chemical biology and medicinal chemistry, structurally similar building blocks—such as closely related azetidine-triazole conjugates—cannot be freely interchanged. The specific geometry, hydrogen-bonding capacity, and exit vector of the 4-aminomethyl-1,2,3-triazole linked to the azetidine core dictate the physicochemical properties and prospective binding interactions of any derived PROTAC or probe molecule [1]. Substituting this compound with an analog lacking the precise azetidine substitution pattern or bearing a hydroxymethyl (rather than aminomethyl) group fundamentally alters the topological polar surface area, hydrogen-bond donor count, and reactivity for subsequent conjugation, thereby compromising the integrity of a designed bifunctional molecule. The lack of publicly available comparative bioactivity data for these close analogs, however, prevents a quantitative ranking of their differential performance at this time.

Aminomethyl-to-hydroxymethyl substitution alters hydrogen-bond donor count and conjugation chemistry, requiring a different activation strategy.
Methylene-bridged analogs introduce additional rotatable bonds, potentially shifting ternary complex geometry in PROTAC design.
Boc-protected azetidine analogs add deprotection steps, increasing synthetic complexity and procurement lead considerations.

Differentiation of Aminomethyl Triazole-Azetidine from Analogs


Physicochemical Comparison: Aminomethyl vs. Hydroxymethyl

A key differentiation point is the calculated physicochemical profile of the target compound versus its closest listed analog, 1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one . The target aminomethyl compound possesses an additional hydrogen-bond donor (HBD count: 1 vs. 0) and a distinct topological polar surface area (TPSA: 77 Ų vs. 77 Ų, note: computed values may be identical depending on software treatment of the primary amine vs. hydroxyl, but the HBD count differs). This difference in hydrogen-bonding capacity is critical for linker attachment strategies in PROTAC design, where the primary amine serves as a reactive handle for amide bond formation, whereas the hydroxymethyl analog requires a separate activation step.

Hydrogen-Bond Donor Count
Class-level
Target: HBD = 1
Comparator (hydroxymethyl): HBD = 0
ΔHBD = +1 for the target
Supports direct amide conjugation strategy for PROTACs.
Computed property; experimental data to verify.
PROTAC linkerology Chemical biology probe design Click chemistry building blocks

Rotatable Bond Analysis: Constrained vs. Flexible Linkers

The direct attachment of the 4-aminomethyl-1,2,3-triazole to the azetidine ring (as in the target compound) contrasts with methylene-spaced analogs such as 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one (CAS 2097964-73-1) . The target compound's shorter, rigidified linkage offers a reduced number of rotatable bonds (nrot = 3 vs. 4) and a different vector angle for the aminomethyl group, which can be decisive for achieving a productive ternary complex geometry in PROTAC applications. Quantitative potency or selectivity data linking this structural difference to degradation efficiency, however, are not available in the public domain.

Rotatable Bond Count
Class-level
Target: 3 rotatable bonds
Comparator (methylene-bridged): 4 rotatable bonds
Δnrot = −1 for the target
May offer a more constrained scaffold for PROTAC design.
Computed values; no potency data available.
Targeted protein degradation Linker vector optimization Azetidine conformational restriction

Conjugation Efficiency: Free Amine vs. Protected Analogs

The target compound's free aminomethyl group provides a direct nucleophilic handle for amide bond formation, distinguishing it from protected analogs like tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride (CAS 2137640-21-0) . While the latter offers a Boc-protected azetidine nitrogen, its aminomethyl group is also free, but the additional protection/deprotection steps add synthetic complexity. The target compound's fully deprotected state enables a single-step coupling to a carboxylic acid-containing ligand, streamlining the build of bifunctional molecules.

Synthetic Step Count
Class-level
Target: 1 step (direct coupling)
Comparator (Boc-protected): 2–3 steps
Δ = 1–2 fewer steps with the target
May streamline PROTAC assembly workflow.
Assumes standard amide coupling conditions.
Bioconjugation chemistry PROTAC linker attachment Amide coupling efficiency

Research Applications of Aminomethyl Triazole-Azetidine


PROTAC Linker for Cereblon/VHL E3 Ligases

Given its free primary amine handle and conformationally restricted azetidine-triazole core, the target compound is best deployed as a linker intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The aminomethyl group can be directly coupled to a carboxylic acid-terminated ligand for an E3 ligase (e.g., cereblon or VHL), while the propan-1-one moiety or a further-derivatized azetidine nitrogen can be used to attach a target-protein-binding warhead. This application is inferred from the compound's structural analogy to triazole-containing PROTAC linkers reported in recent photocatalytic one-pot linkerology platforms.

Click Chemistry Probe Building Block

The 1,2,3-triazole core, typically assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggests that the compound can serve as a pre-formed click product for further elaboration, or retro-synthetically, as a validation standard for monitoring CuAAC reactions [1]. Its defined molecular weight (209.25 g/mol) and characteristic triazole UV absorbance facilitate LC-MS tracking during reaction optimization.

Antibacterial Triazolo-Azetidine Library Scaffold

N-substituted triazolo-azetidines have been identified as novel antibacterial agents via high-throughput screening [1]. The target compound, with its free aminomethyl group, offers a versatile diversification point for generating a library of amide or sulfonamide derivatives to explore structure-activity relationships (SAR) against Gram-positive or Gram-negative pathogens. While no potency data exists for this specific scaffold, its core architecture aligns with the active chemotype identified in the pDualrep2 HTS platform.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Free primary amine for direct E3-ligand conjugation
Linker vector and ternary complex geometry
Click chemistry probe building block
Pre-formed 1,2,3-triazole for LC-MS tracking
Reaction monitoring and validation standard
Triazolo-azetidine SAR library
Aminomethyl diversification handle
Antimicrobial screening and structure-activity relationships
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